![molecular formula C16H25N3O3S B4194973 N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B4194973.png)
N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide
Description
The compound belongs to a broader class of chemicals known for their significant biological activities, which have made them a subject of extensive chemical and pharmaceutical research. The interest in this compound and its derivatives primarily stems from their potential in various biological and chemical applications, albeit not focusing on their use as drugs or their dosages and side effects.
Synthesis Analysis
The synthesis of derivatives similar to the subject compound involves multiple steps, starting from basic building blocks to more complex structures. For example, Khalid et al. (2014) detailed a synthesis process involving the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to introduce different functional groups, showcasing a general pathway for synthesizing N-substituted derivatives with a piperidine moiety (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide can be analyzed through various spectroscopic techniques. Studies like that by Jimeno et al. (2003) on fentanyl and its analogs utilized NMR spectroscopy and X-ray crystallography to determine the molecular structure, showing the importance of these techniques in understanding the compound's architecture (Jimeno et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups. Turcotte et al. (2012) discussed the synthesis of N-aminosulfamide peptide mimics, highlighting the reactivity of sulfonamide groups and their utility in creating peptidomimetics, which is relevant for understanding the chemical behavior of N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide derivatives (Turcotte et al., 2012).
properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-1-(4-methylpiperidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14-9-11-18(12-10-14)16(20)13-19(23(21,22)17(2)3)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVPKDTHVYYIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({[2-(4-methylpiperidin-1-YL)-2-oxoethyl](phenyl)sulfamoyl})amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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